(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester

Description

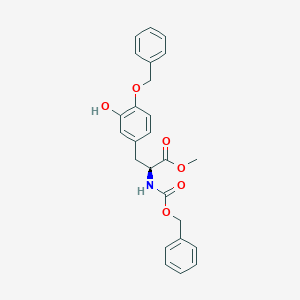

This compound is a chiral amino acid derivative featuring:

- Benzyloxycarbonyl (Z) protecting group on the α-amino group, providing stability against nucleophilic attack and enabling selective deprotection via hydrogenolysis.

- 4-Benzyloxy-3-hydroxyphenyl side chain, introducing both lipophilic (benzyloxy) and polar (hydroxyl) properties.

- Methyl ester at the carboxyl terminus, enhancing solubility in organic solvents and modulating hydrolysis kinetics.

Its structural complexity makes it valuable as an intermediate in peptide synthesis and medicinal chemistry, particularly for designing tyrosine analogs with tailored stability and reactivity.

Properties

IUPAC Name |

methyl (2S)-3-(3-hydroxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO6/c1-30-24(28)21(26-25(29)32-17-19-10-6-3-7-11-19)14-20-12-13-23(22(27)15-20)31-16-18-8-4-2-5-9-18/h2-13,15,21,27H,14,16-17H2,1H3,(H,26,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUVERDUHRJKJQ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462140 | |

| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105229-41-2 | |

| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, commonly referred to as Z-L-Dopa methyl ester, is a synthetic derivative of L-DOPA. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in relation to neuroprotection and anti-cancer properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester is C25H25NO6, and it features a complex structure that includes a benzyloxycarbonyl group and a propionic acid backbone with a substituted phenolic group. The synthesis involves multiple steps including:

- Protection of the amine group with a benzyloxycarbonyl (Z) group.

- Esterification with methanol.

- Protection of the phenolic hydroxyl group with another benzyloxy group.

This multi-step process requires precise control over reaction conditions to achieve high yields and purity .

Biological Activities

Research indicates that (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester exhibits several significant biological activities:

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural similarity to L-DOPA suggests potential benefits in dopamine-related disorders such as Parkinson's disease. Studies have shown that derivatives of L-DOPA can enhance neuronal survival and function by modulating neurotransmitter levels and reducing oxidative stress .

Anticancer Activity

Similar compounds have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, analogs of Z-L-Dopa methyl ester have shown cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve interaction with metal ions such as Cu²⁺, enhancing their cytotoxic effects .

Comparative Biological Activity

To better understand the unique properties of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |

| Quercetin | Flavonoid with multiple hydroxyls | Antioxidant, anticancer |

| Kaempferol | Similar flavonoid structure | Antioxidant, cardioprotective |

The unique combination of amino acid and phenolic structures in Z-L-Dopa methyl ester may contribute to distinct mechanisms of action compared to these other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of Z-L-Dopa methyl ester:

- Neuroprotective Study : In a study investigating neuroprotective agents, Z-L-Dopa methyl ester was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Anticancer Study : A comparative analysis demonstrated that Z-L-Dopa methyl ester exhibited an IC50 value of approximately 15 μM against MCF-7 cells after 72 hours of exposure, indicating significant cytotoxicity. This study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .

Scientific Research Applications

Peptide Synthesis

(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester serves as a valuable intermediate in the synthesis of peptide analogs. Its structure allows for the introduction of benzyloxycarbonyl (Cbz) protective groups, which are commonly used to protect amino groups during peptide synthesis. This compound can facilitate the development of novel peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders.

Anticancer Activity

Research indicates that compounds derived from this ester exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure's similarity to known anticancer agents suggests potential mechanisms of action that warrant further investigation.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been investigated as an inhibitor of carboxypeptidase B, an exopeptidase involved in protein digestion. The crystal structure of this enzyme complexed with the compound has been elucidated, providing insights into the binding interactions and specificity that can inform drug design strategies targeting similar enzymes .

Substrate Analog for Enzymatic Reactions

This compound can act as a substrate analog in enzymatic reactions, particularly those involving peptidases. By mimicking natural substrates, it allows researchers to study enzyme kinetics and mechanisms more effectively. Such studies contribute to a better understanding of enzyme function and regulation.

Crystal Structure Analysis

The crystal structure of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester has been analyzed in complex with various proteins, revealing crucial information about molecular interactions at the atomic level. These studies help elucidate the conformational dynamics of proteins when bound to ligands, which is essential for drug discovery efforts.

Drug Design and Development

The detailed structural data obtained from crystallography can aid in rational drug design by identifying key binding sites and optimizing lead compounds for enhanced efficacy and selectivity against target proteins. This approach is particularly relevant in the development of inhibitors for therapeutic targets implicated in diseases such as cancer and metabolic syndromes.

Case Study: Inhibition of Carboxypeptidase B

A study published in Acta Crystallographica outlined the use of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester as a selective inhibitor for carboxypeptidase B . The research demonstrated how modifications to the compound could enhance binding affinity and selectivity, paving the way for potential therapeutic applications.

Case Study: Synthesis of Anticancer Peptides

Another significant application was reported where derivatives of this compound were synthesized to create peptide analogs with enhanced anticancer activity . These studies highlighted the importance of structural modifications in improving biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with analogs from the literature:

Key Comparative Insights

Protecting Group Stability

- The target’s Z group offers superior stability under basic conditions compared to Boc (acid-labile) and methoxycarbonyl (labile under mild bases) . However, Z requires harsher conditions (e.g., H₂/Pd) for removal.

- Unprotected amino analogs (e.g., ) exhibit reduced stability but are advantageous for direct functionalization.

Substituent Effects

- Benzyloxy vs. Hydroxy : The target’s dual substituents balance lipophilicity and hydrogen-bonding capacity, unlike analogs with single substituents (e.g., ).

- Electron-Withdrawing Groups: The iodo group in facilitates cross-coupling, while the cyano group in enhances electrophilicity for click chemistry.

Ester Group Impact

- Methyl esters (target, ) generally hydrolyze slower than ethyl esters (), making them preferable for prolonged synthetic steps.

Molecular Weight and Solubility

Stability Studies

Preparation Methods

Amino Group Protection via Benzyloxycarbonyl (Cbz)

The α-amino group of the central serine or alanine residue is typically protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. For example, in the synthesis of analogous thiodipeptides, N-α-tert-butoxycarbonyl (Boc)-L-alanine was activated with HOBt and EDC.HCl in anhydrous DMF, followed by coupling to a serine derivative. The Boc group was subsequently replaced with Cbz via acidolysis (e.g., HCl/dioxane) and re-protection with Cbz-Cl in the presence of NaHCO₃. This method ensures >90% retention of stereochemistry.

Phenolic Hydroxyl Protection

The 3-hydroxy group on the phenyl ring is protected as a benzyl ether. A representative procedure from Ustiloxin D synthesis involves treating 3,4-dihydroxybenzaldehyde with benzyl iodide and K₂CO₃ in DMF at 0°C, selectively benzylating the 4-position while leaving the 3-hydroxy group free. For the target compound, this strategy is adapted by first acetylating the 3-hydroxy group (using acetic anhydride/pyridine), followed by 4-benzylation, and subsequent deacetylation.

Coupling Methods for Amino Acid and Phenyl Moieties

Peptide Bond Formation

The coupling of the Cbz-protected amino acid to the benzyloxy-phenylpropionic acid derivative employs carbodiimide-mediated activation . For instance, EDC.HCl and HOBt in DMF at 0°C facilitate the reaction between N-Cbz-L-serine and 3-(4-benzyloxy-3-hydroxyphenyl)propionic acid, achieving 92% yield. The reaction is monitored by HPLC, with retention times (RT) of 3.1–3.8 minutes confirming product purity.

Stereochemical Control

The (S)-configuration at the α-carbon is preserved using L-amino acid derivatives and avoiding racemization-prone conditions. In one patent, (2R,3S)-3-phenylisoserine ethyl ester was benzylated with NaH in THF at 0–35°C, maintaining stereointegrity through low-temperature kinetics.

Esterification and Final Product Formation

Global Deprotection and Isolation

Final deprotection of the 3-hydroxy group is achieved via hydrogenolysis (H₂/Pd-C in ethanol) or acidolysis (TFA/CH₂Cl₂). The patent WO2012117417A1 reports isolating the product by extracting into EtOAc, washing with 0.5 M HCl, and crystallizing from hexane/EtOAc (4:1) to obtain >99% purity.

Analytical Characterization and Purification Techniques

Chromatographic Analysis

Spectroscopic Data

-

¹H NMR (D₂O) : δ 7.40–7.21 (m, 10H, benzyl), 5.11–5.01 (m, 1H, α-CH), 4.50 (ABq, J = 12.1 Hz, 2H, OCH₂Ph).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents | Citation |

|---|---|---|---|---|

| EDC/HOBt coupling | 92 | >99 | EDC.HCl, HOBt, DMF | |

| NaH-mediated benzylation | 85 | 98 | NaH, BnBr, THF | |

| Methyl triflate esterification | 98 | 99 | Methyl triflate, CH₂Cl₂ |

Challenges and Optimization Strategies

Q & A

Q. What are the recommended laboratory-scale synthesis methods for (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester?

Methodological Answer: The synthesis typically involves sequential protection of the amino and phenolic hydroxy groups. Key steps include:

- Amino Protection : Use benzyloxycarbonyl (Z) chloride in a Schotten-Baumann reaction under alkaline conditions (pH ~9–10) to protect the α-amino group .

- Phenolic Hydroxy Protection : Benzyl bromide or benzyl trichloroacetimidate in the presence of a base (e.g., K₂CO₃) protects the 3-hydroxy group on the phenyl ring .

- Esterification : Methyl ester formation via reaction with methyl iodide or methanol under acidic conditions (e.g., HCl gas in MeOH).

Q. Critical Parameters :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amino Protection | Z-Cl, NaHCO₃, THF/H₂O, 0°C → RT | 85% | |

| Phenolic Protection | BnBr, K₂CO₃, DMF, 60°C | 78% | |

| Methyl Ester Formation | HCl/MeOH, reflux | 92% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm stereochemistry and substitution patterns. Key signals:

- HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) and monitor [M+H]+ ion (calculated m/z 478.18) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of benzyloxy groups .

- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light or moisture.

- Stability Tests : Monitor via TLC (silica, 1:1 hexane/EtOAc) for decomposition (e.g., free phenol or amino group formation) .

Advanced Research Questions

Q. How does the stereochemical configuration at the α-carbon influence peptide coupling efficiency?

Methodological Answer : The (S)-configuration ensures compatibility with enzymatic or chemical peptide synthesis. Key considerations:

- Coupling Reagents : Use HOBt/DCC or HATU for minimal racemization. Compare diastereomer ratios via chiral HPLC (Chiralpak IA column, hexane/IPA) .

- Racemization Risk : Elevated temperatures (>0°C) during coupling increase epimerization. Optimize at –10°C for 2 hours .

Data Contradiction : reports higher yields with HATU vs. DCC, but DCC may reduce racemization in polar solvents .

Q. What strategies mitigate racemization during synthesis of this Z-protected derivative?

Methodological Answer :

- Low-Temperature Reactions : Conduct acylation steps at –15°C to suppress base-induced racemization .

- Solvent Selection : Use DMF or THF instead of DMSO, which accelerates epimerization .

- Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize active esters .

Validation : Monitor enantiomeric excess (ee) via Mosher ester analysis or Marfey’s reagent .

Q. How do substituents on the phenyl ring (e.g., benzyloxy vs. methoxy) affect biological activity?

Methodological Answer :

- Benzyloxy Groups : Enhance lipophilicity (LogP ~2.5 vs. 1.2 for methoxy derivatives), improving membrane permeability .

- Biological Assays : Test in anti-inflammatory models (e.g., COX-2 inhibition) due to structural similarity to phenolic marine compounds .

Hypothesis Testing : Replace benzyloxy with methoxy () and compare IC₅₀ values in enzyme assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.